4-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-methoxyaniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization with methyl acetoacetate under acidic conditions to yield the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its structural features suggest it may interact with biological targets such as enzymes and receptors, making it a candidate for drug development.
Medicine
Preliminary studies indicate that this compound may have therapeutic potential. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating certain diseases.
Industry
In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction is mediated by the compound’s quinoline core and the functional groups attached to it, which facilitate binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl 3-(3-nitrophenyl)acrylate
- 4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl 3-(4-methoxyphenyl)acrylate
Uniqueness
Compared to similar compounds, 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide stands out due to its unique quinoline core and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H23ClN2O3 |
---|---|
Molecular Weight |
422.9g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H23ClN2O3/c1-14-21(24(29)27-17-6-3-4-9-20(17)30-2)22(15-10-12-16(25)13-11-15)23-18(26-14)7-5-8-19(23)28/h3-4,6,9-13,22,26H,5,7-8H2,1-2H3,(H,27,29) |
InChI Key |
FJONWGZRKCILRU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4OC |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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